molecular formula C7H8N2O2 B1439338 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde CAS No. 933752-21-7

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

Cat. No.: B1439338
CAS No.: 933752-21-7
M. Wt: 152.15 g/mol
InChI Key: LQRAJZOJRAQCMZ-UHFFFAOYSA-N
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Description

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid.

    Reduction: 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-methanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antiproliferative activity may involve the inhibition of key enzymes involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde is unique due to the presence of the aldehyde group, which provides a versatile site for further chemical modifications

Biological Activity

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde is a complex organic compound that belongs to the class of pyrazoles. Its unique structure, characterized by a fused pyranopyrazole framework and an aldehyde functional group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3OC_{10}H_{11}N_3O, with a molecular weight of approximately 168.15 g/mol. The compound features multiple heteroatoms and functional groups that contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For example:
    • Compounds derived from similar pyrazole structures demonstrated IC50 values ranging from 0.87 µM to 129.75 µM against cell lines such as HepG2 and HeLa .
CompoundCell LineIC50 (µM)Reference
Compound 20HepG2129.75
Compound 21HeLa0.53
Compound 23A5491.49

Anti-inflammatory Activity

Pyrazole derivatives have also been reported to possess anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been documented in literature. Some derivatives have shown significant activity against various bacterial strains and fungi due to their ability to interfere with microbial metabolic pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Utilizing aldehydes and pyrazole derivatives under acidic or basic conditions.
  • Cyclization Reactions : Employing cyclization strategies involving pyran and pyrazole moieties to form the fused structure.

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

  • Study on Antitumor Activity : A series of synthesized pyrazole derivatives were evaluated for their anticancer properties against multiple cell lines (A549, MCF-7). One derivative exhibited potent activity with an IC50 value of 0.67 µM against MCF-7 cells .
  • Evaluation of Anti-inflammatory Effects : Research demonstrated that certain pyrazole derivatives significantly reduced inflammation in carrageenan-induced edema models in mice .

Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRAJZOJRAQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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